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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentachloroethane (C₂HCl₅) is a dense, non-flammable, colorless liquid with a chloroform-like

odor.[1] Its non-polar nature and ability to dissolve a variety of oils and greases have led to its

use as a solvent in various industrial applications. In the realm of spectroscopy,

pentachloroethane can serve as a valuable non-polar solvent for the analysis of hydrophobic

and non-polar compounds, offering an alternative to more common solvents like chloroform

and carbon tetrachloride. These notes provide an overview of its applications in NMR, IR, and

UV-Vis spectroscopy, along with recommended experimental protocols.

Properties of Pentachloroethane
A thorough understanding of the physical and chemical properties of pentachloroethane is

essential for its effective and safe use in spectroscopic applications.

Table 1: Physical and Chemical Properties of Pentachloroethane
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Property Value Reference

Chemical Formula C₂HCl₅

Molecular Weight 202.3 g/mol

Appearance Colorless liquid [1]

Odor Sweetish, chloroform-like

Boiling Point 161-162 °C

Melting Point -29 °C

Density 1.67 g/cm³

Solubility in Water 0.05% (20°C)

Refractive Index 1.5025 at 20°C [2]

Safety Precautions
Pentachloroethane is a hazardous substance and must be handled with appropriate safety

measures in a well-ventilated laboratory fume hood.

Hazards: Toxic by inhalation and ingestion.[1] Can cause irritation to the skin, eyes, and

respiratory system.[3] May damage the liver and kidneys.[3]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Handling: Avoid breathing vapors. Ensure adequate ventilation.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong bases and metals.[2]

Applications in Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Pentachloroethane can be a suitable solvent for ¹H and ¹³C NMR spectroscopy when

analyzing non-polar compounds that have poor solubility in common deuterated solvents.
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Since deuterated pentachloroethane is not readily available, spectra are typically acquired in

the protonated form, which requires solvent signal suppression techniques.

Advantages:

Good solvating power for non-polar analytes.

Its single proton signal at approximately 6.1 ppm (in CDCl₃) is in a region that may not

interfere with signals from the analyte of interest.

Limitations:

The strong residual solvent peak can obscure underlying analyte signals.

The lack of a deuterium signal means an external lock or no lock must be used, which can

affect the magnetic field stability.

Infrared (IR) Spectroscopy
As a chlorinated hydrocarbon, pentachloroethane has a relatively simple IR spectrum with

transparent regions that can be advantageous for analyzing solutes. It can be used as a

solvent for liquid-phase IR analysis of non-polar compounds.

Advantages:

Offers transparency in regions where other common solvents like chloroform have significant

absorption.

Its high boiling point makes it suitable for variable temperature studies.

Limitations:

It has characteristic C-H and C-Cl stretching and bending vibrations that will be present in

the spectrum. A background spectrum of the solvent must be acquired and subtracted from

the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pentachloroethane's utility in UV-Vis spectroscopy is dependent on its transparency in the

ultraviolet and visible regions of the electromagnetic spectrum. A critical parameter for any UV-

Vis solvent is its "UV cutoff," the wavelength below which the solvent itself absorbs strongly.

UV Cutoff: The specific UV cutoff wavelength for pentachloroethane is not readily available in

common solvent property databases.[4][5][6][7] Chlorinated solvents like chloroform and

dichloromethane have UV cutoffs of 245 nm and 233 nm, respectively.[4][6] It is reasonable to

expect that pentachloroethane will have a UV cutoff in a similar range.

Recommendation: Before using pentachloroethane for UV-Vis analysis, it is imperative to

experimentally determine its usable wavelength range. This can be done by running a baseline

scan of the pure solvent in the spectrophotometer against a reference (typically air or a

matched cuvette). The wavelength at which the absorbance rises sharply is the practical cutoff

for its use.

Experimental Protocols
General Solvent Selection Workflow
The following diagram illustrates a general workflow for selecting a suitable non-polar solvent

for spectroscopic analysis.

Caption: A logical workflow for selecting a suitable non-polar solvent.

Protocol for NMR Sample Preparation
This protocol is adapted for using a non-deuterated solvent like pentachloroethane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://macro.lsu.edu/HowTo/solvents/UV%20Cutoff.htm
https://www.scribd.com/document/514882417/UV-Cutoff
https://www.utsc.utoronto.ca/~traceslab/PDFs/UV_Cutoff.pdf
https://www.utsc.utoronto.ca/labs/traces/uv-cutoff/
https://macro.lsu.edu/HowTo/solvents/UV%20Cutoff.htm
https://www.utsc.utoronto.ca/~traceslab/PDFs/UV_Cutoff.pdf
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for NMR Sample Preparation with Pentachloroethane

Start: Prepare NMR Sample

1. Weigh 5-20 mg of the non-polar analyte into a clean, dry vial.

2. Add ~0.6 mL of pentachloroethane to the vial.

3. Gently vortex or sonicate to fully dissolve the sample.

4. Transfer the solution to a clean 5 mm NMR tube using a pipette.

5. Clean the outside of the NMR tube and cap it.

6. Acquire the NMR spectrum using appropriate solvent suppression techniques.

End: Process and Analyze Spectrum

Click to download full resolution via product page

Caption: Step-by-step workflow for NMR sample preparation.
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Instrumentation Parameters:

Lock: Since the solvent is not deuterated, an external lock or no lock should be used. If no

lock is used, be aware of potential magnetic field drift over long acquisitions.

Solvent Suppression: Employ a solvent suppression technique such as presaturation to

minimize the intensity of the residual pentachloroethane proton signal.

Shimming: Perform shimming on the solvent signal to optimize magnetic field homogeneity.

Protocol for IR Sample Preparation (Liquid Cell)
This protocol describes the use of pentachloroethane for solution-phase IR spectroscopy.
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Protocol for IR Sample Preparation with Pentachloroethane

Start: Prepare IR Sample

1. Prepare a 1-5% (w/v) solution of the analyte in pentachloroethane.

2. Acquire a background spectrum of pure pentachloroethane in the liquid cell.

3. Fill the liquid cell with the sample solution.

4. Acquire the IR spectrum of the sample.

5. Subtract the solvent background spectrum from the sample spectrum.

End: Analyze the resulting spectrum

Click to download full resolution via product page

Caption: Step-by-step workflow for IR sample preparation.

Cell and Material Considerations:
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Use a liquid cell with windows that are transparent in the infrared region of interest and are

not reactive with chlorinated solvents (e.g., NaCl, KBr, CaF₂).

Ensure the cell path length is appropriate for the concentration of the sample to avoid

detector saturation.

Protocol for UV-Vis Sample Preparation
This protocol outlines the steps for using pentachloroethane as a solvent in UV-Vis

spectroscopy, including the critical step of determining its usable wavelength range.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol for UV-Vis Sample Preparation with Pentachloroethane

Start: Prepare UV-Vis Sample

1. Determine the UV cutoff of pentachloroethane by running a baseline scan of the pure solvent.

2. Prepare a dilute solution of the analyte in pentachloroethane.

3. Acquire a blank spectrum using a cuvette filled with pure pentachloroethane.

4. Acquire the UV-Vis spectrum of the sample solution over the determined usable wavelength range.

End: Analyze the spectrum

Click to download full resolution via product page

Caption: Step-by-step workflow for UV-Vis sample preparation.

Cuvette Selection:

Use quartz cuvettes for measurements in the UV region, as glass or plastic cuvettes will

absorb UV light.
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Data Presentation
The following table summarizes the key spectroscopic considerations for using

pentachloroethane as a solvent.

Table 2: Spectroscopic Data for Pentachloroethane

Spectroscopic Technique
Key Solvent Peaks /
Properties

Remarks

¹H NMR ~6.1 ppm (in CDCl₃)

Single proton resonance.

Solvent suppression is

necessary.

¹³C NMR Two signals expected

The two carbon environments

will have distinct chemical

shifts.

IR Spectroscopy
C-H and C-Cl stretching and

bending vibrations

A background spectrum of the

pure solvent is required for

subtraction.

UV-Vis Spectroscopy
UV Cutoff: Not readily

available

Must be experimentally

determined before use.

Expected to be in the range of

other chlorinated solvents

(230-250 nm).

Conclusion
Pentachloroethane can be a useful non-polar solvent for spectroscopic analysis, particularly

for compounds that are not soluble in more common solvents. Its application in NMR and IR

spectroscopy is relatively straightforward, provided that appropriate background subtraction or

solvent suppression techniques are employed. For UV-Vis spectroscopy, the experimental

determination of its UV cutoff is a critical prerequisite. Due to its toxicity, strict adherence to

safety protocols is essential when handling pentachloroethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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